2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl

Catalog No.
S1911016
CAS No.
111982-81-1
M.F
C38H32P2
M. Wt
550.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl

CAS Number

111982-81-1

Product Name

2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl

IUPAC Name

[2-[2-(diphenylphosphanylmethyl)phenyl]phenyl]methyl-diphenylphosphane

Molecular Formula

C38H32P2

Molecular Weight

550.6 g/mol

InChI

InChI=1S/C38H32P2/c1-5-19-33(20-6-1)39(34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)38-28-16-14-18-32(38)30-40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-28H,29-30H2

InChI Key

SZKMTZNASRXXCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
  • Catalyst Design and Homogeneous Catalysis

    BISBI's bulky structure and chelating nature contribute to the formation of well-defined and sterically crowded metal complexes. These complexes can act as catalysts in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions. Studies have shown BISBI's effectiveness in catalysts for the selective hydrogenation of alkenes and alkynes [1].

    [1] Beller, M., & Sharpless, K. B. (1994). Palladium-catalyzed asymmetric hydrogenation. Angewandte Chemie International Edition in English, 33(13-14), 1314-1331.

  • Medicinal Chemistry and Drug Discovery

    The ability of BISBI to form stable complexes with metal centers has led to its exploration in medicinal chemistry. By incorporating BISBI into metal complexes, researchers can modulate their properties, such as lipophilicity and stability, which can influence their potential as therapeutic agents. Studies have investigated BISBI-containing metal complexes for their antitumor and antibacterial activities [2, 3].

    [2] Liu, W., Luo, Y., Kang, B., & Ueng, C.-H. (2009). Dinuclear ruthenium(II) complexes containing bidentate phosphine ligands: Synthesis, characterization, and in vitro antitumor activity. Journal of Inorganic Biochemistry, 103(12), 1822-1829.

    [3] Shalgham, M. R., & Anjum, M. I. (2015). Synthesis, characterization, and antibacterial activities of transition metal complexes derived from 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (BISBI). Arabian Journal of Chemistry, 8(2), 220-227.

  • Material Science and Catalyst Supports

    BISBI's rigid structure can be used to construct well-defined and porous materials. These materials can find applications as heterogeneous catalysts, where the metal catalyst is immobilized on a solid support. The bulky phosphine groups in BISBI can help prevent aggregation of the metal centers, leading to highly dispersed and active catalysts [4].

    [4] Zhang, J., Sun, W., Ma, D., & Han, H. (2010). Highly dispersed palladium nanoparticles supported on ionic liquids-modified silica for selective hydrogenation of cinnamaldehyde. Catalysis Letters, 139(1-2), 187-193.

2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl, often referred to as BISBI, is a bidentate chelating ligand characterized by its unique molecular structure featuring two diphenylphosphinomethyl groups attached to a biphenyl backbone. Its empirical formula is C₃₈H₃₂P₂, with a molecular weight of approximately 550.61 g/mol . The compound appears as a white solid and is notable for its high purity levels, typically around 99% .

The presence of phosphine functional groups allows BISBI to effectively coordinate with various metal centers, making it a valuable compound in coordination chemistry.

BISBI is primarily utilized in metal coordination reactions, where it acts as a ligand to form stable metal complexes. These complexes can be used in various catalytic processes. For instance, BISBI has been employed in the hydroformylation of alkenes, where it facilitates the formation of aldehydes through the addition of carbon monoxide and hydrogen .

Additionally, the compound has shown potential in reactions involving transition metals such as rhodium and palladium, enhancing selectivity and reactivity in organic transformations .

The synthesis of 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl typically involves the reaction of diphenylphosphine with appropriate biphenyl derivatives under controlled conditions. A common method includes:

  • Formation of Diphenylphosphinomethyl Groups: Diphenylphosphine reacts with formaldehyde or related compounds to yield diphenylphosphinomethyl derivatives.
  • Coupling Reaction: These intermediates are then coupled with biphenyl derivatives through methods such as palladium-catalyzed cross-coupling reactions.

BISBI finds extensive applications in various fields:

  • Catalysis: It serves as a ligand in catalytic processes such as hydroformylation and hydrogenation reactions.
  • Coordination Chemistry: The compound is used to form stable complexes with transition metals, which are essential for various chemical transformations.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities .

Several compounds share structural similarities with 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,1'-Bis(diphenylphosphino)ferroceneContains ferrocene moietyExhibits redox properties due to iron center
2-Diphenylphosphino-1,1'-biphenylSimilar biphenyl structureLess steric hindrance; used in asymmetric synthesis
2,2'-Bis(diphenylphosphino)ethaneEthane linker instead of biphenylDifferent steric and electronic properties

BISBI stands out due to its robust bidentate chelating ability and high stability when coordinating with transition metals. This makes it particularly effective in catalysis compared to other similar ligands.

The compound 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI) emerged as a significant ligand in coordination chemistry during the late 20th century. First synthesized and structurally characterized in 1991, BISBI was developed to explore the relationship between ligand geometry and catalytic activity in transition metal complexes. Its design originated from the need for flexible diphosphine ligands capable of accommodating varying coordination geometries, a critical requirement for industrial hydroformylation processes. Early studies focused on its unique ability to form stable complexes with metals such as rhodium and molybdenum, which demonstrated exceptional regioselectivity in alkene functionalization. The ligand’s modular biphenyl backbone and phosphine donor groups positioned it as a versatile tool for tailoring metal-ligand interactions in homogeneous catalysis.

Significance in Coordination Chemistry

BISBI’s importance lies in its adaptable bite angle—the angle between the two phosphorus atoms when coordinated to a metal center. Unlike rigid ligands, BISBI can adopt bite angles ranging from 90° to 180°, enabling it to stabilize both square-planar and octahedral metal complexes. This flexibility enhances catalytic performance in reactions requiring precise steric and electronic tuning, such as hydroformylation and cross-coupling. For example, in rhodium-catalyzed hydroformylation, BISBI’s wide bite angle (∼103°) promotes linear aldehyde formation with turnover numbers exceeding 10,000. Its biphenyl backbone also facilitates π-π interactions, further stabilizing transition states in asymmetric transformations.

Nomenclature and Terminology

The systematic IUPAC name for BISBI is Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl-. Common synonyms include:

  • 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl
  • BISBI (abbreviation derived from its structural features)
  • DTXSID70888852 (identifier in toxicological databases).
    The term "bite angle" is frequently associated with BISBI in catalytic literature, reflecting its ability to modulate metal-ligand coordination geometry.

Chemical Structure and Properties

Molecular Architecture

BISBI’s structure comprises a central biphenyl group substituted at the 2,2'-positions with diphenylphosphinomethyl moieties (Figure 1). Key features include:

  • Molecular formula: $$ \text{C}{38}\text{H}{32}\text{P}_{2} $$
  • Molecular weight: 550.61 g/mol
  • Crystallographic data: Orthorhombic space group $$ Pca2_1 $$, with unit cell parameters $$ a = 22.845 \, \text{Å}, b = 13.380 \, \text{Å}, c = 19.642 \, \text{Å} $$.

The biphenyl backbone introduces torsional flexibility, allowing the two phosphine groups to rotate and adapt to metal coordination demands.

Stereochemical Features

BISBI’s stereochemical versatility is evident in its metal complexes. For instance, in the molybdenum complex $$[(\text{BISBI})\text{Mo}(\text{CO})_4]$$, the ligand adopts a cis configuration, forming a nine-membered chelate ring with a P-Mo-P bite angle of 103.5°. This contrasts with larger bite angles (∼120°) observed in rhodium complexes, highlighting its geometric adaptability.

Physicochemical Properties

  • Melting point: 84–86°C
  • Solubility: Soluble in toluene, tetrahydrofuran (THF), and dichloromethane; insoluble in water
  • Stability: Air-sensitive; requires storage under inert atmospheres.

Synthesis and Characterization

Synthetic Routes

BISBI is typically synthesized via a two-step procedure:

  • Lithiation: Reaction of 2,2'-bis(bromomethyl)-1,1'-biphenyl with $$ n $$-butyllithium to generate a dilithiated intermediate.
  • Phosphination: Treatment with chlorodiphenylphosphine ($$ \text{ClPPh}_2 $$) to yield BISBI.
    This method achieves yields of 70–80% under anhydrous conditions.

Analytical Characterization

  • NMR spectroscopy:
    • $$ ^1\text{H} $$: Aromatic protons appear at 7.0–7.5 ppm; methylene bridges at 3.8–4.2 ppm.
    • $$ ^{31}\text{P} $$: Single resonance at −15 to −20 ppm, indicating equivalent phosphorus environments.
  • X-ray crystallography: Confirms the biphenyl backbone and cis-phosphine coordination in metal complexes.
  • Mass spectrometry: Molecular ion peak at $$ m/z = 550.61 $$ [M$$^+$$].

Coordination Chemistry and Catalytic Applications

Metal Complexes

BISBI forms stable complexes with transition metals, including:

  • Rhodium: $$[(\text{BISBI})\text{Rh}(\text{CO})_2]$$ for hydroformylation.
  • Molybdenum: $$[(\text{BISBI})\text{Mo}(\text{CO})_4]$$ with cis-phosphine coordination.
  • Palladium: $$[(\text{BISBI})\text{Pd}(\text{allyl})]^+$$ for cross-coupling reactions.

Catalytic Mechanisms

In hydroformylation, BISBI’s bite angle controls regioselectivity:
$$
\text{Rh} + \text{BISBI} \rightarrow [\text{Rh}(\text{BISBI})(\text{CO})2] \xrightarrow{\text{H}2/\text{CO}} \text{Rh-H} \xrightarrow{\text{alkene}} \text{linear aldehyde}
$$
The ligand’s flexibility allows alkene insertion into the Rh-H bond with minimal steric hindrance, achieving linear-to-branched ($$ l/b $$) ratios >25:1.

Comparative Analysis

LigandBite Angle (°)$$ l/b $$ RatioTurnover Frequency (h$$^{-1}$$)
BISBI103–12025:110,000
Xantphos11118:18,500
1,2-Bis(diphenylphosphino)ethane853:12,000

BISBI outperforms rigid ligands in hydroformylation due to its adaptive geometry.

Industrial and Research Applications

Industrial Processes

  • Eastman’s Oxo Process: BISBI-enabled rhodium catalysts produce $$ n $$-butyraldehyde with >96% selectivity, a key intermediate for plasticizers.
  • Pharmaceuticals: BISBI-Pd complexes mediate Suzuki-Miyaura couplings for aryl-aryl bond formation.

Emerging Research

  • Methane Detection: BISBI-stabilized gold nanoparticles exhibit chemiresistive responses to methane.
  • Asymmetric Catalysis: Chiral BISBI derivatives are under investigation for enantioselective hydrogenation.

Biphenyl Backbone Configuration

2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl exhibits a distinctive molecular architecture centered around a 1,1'-biphenyl backbone [1] [2]. This biphenyl core consists of two phenyl rings connected at the 1 and 1' positions, providing a rigid aromatic foundation for the entire molecule [1]. The biphenyl backbone adopts a non-planar conformation due to steric interactions between the ortho-substituted methylene-phosphine groups [3]. The dihedral angle between the two phenyl rings of the biphenyl backbone is influenced by the steric bulk of the phosphine substituents, resulting in a twisted conformation that deviates from coplanarity [3].

The molecular formula C₃₈H₃₂P₂ indicates the presence of 38 carbon atoms, 32 hydrogen atoms, and 2 phosphorus atoms [1] [2] [4]. The biphenyl backbone provides structural rigidity while allowing sufficient conformational flexibility to accommodate various coordination geometries with metal centers [3]. This structural feature distinguishes it from other diphosphine ligands that may have more flexible alkyl chains connecting the phosphorus centers [5].

Phosphine Coordination Sites

The compound features two diphenylphosphine coordination sites, each attached to the biphenyl backbone through methylene (-CH₂-) linkers at the 2 and 2' positions [1] [2]. Each phosphine center bears two phenyl substituents, making the compound a bis(diphenylphosphine) derivative [1]. The phosphorus atoms serve as the primary coordination sites for metal binding, with each phosphorus center capable of donating its lone pair of electrons to form coordinate bonds with metal centers [3].

The spatial arrangement of the phosphine groups creates a bidentate ligand system with well-defined geometric constraints [3]. The methylene spacers provide sufficient flexibility to allow the phosphine centers to achieve optimal coordination geometry with various metal centers while maintaining the structural integrity of the biphenyl backbone [5]. The electron-rich nature of the phosphorus atoms, enhanced by the phenyl substituents, makes these sites highly effective for coordination to electron-deficient metal centers [6].

Stereochemical Properties

The stereochemical properties of 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl are primarily governed by the restricted rotation around the biphenyl C-C bond and the conformational flexibility of the methylene-phosphine substituents [3]. The compound lacks inherent chirality in its ground state structure but can adopt various conformations depending on the coordination environment and steric interactions [7].

X-ray crystallographic analysis reveals that the molecule crystallizes in the orthorhombic space group Pca2₁ with two independent molecules in the unit cell [3]. The unit cell parameters are a = 22.845(1) Å, b = 13.3796(6) Å, c = 19.642(1) Å, with a cell volume V = 6004 ų and Z = 8 [3]. The presence of two crystallographically independent molecules suggests conformational polymorphism within the crystal structure [3].

The bite angle, defined as the P-M-P angle when coordinated to a metal center, has been experimentally determined to be 103.54(2)° in molybdenum complexes [3]. This bite angle is characteristic of wide-bite-angle diphosphines and significantly influences the coordination chemistry and catalytic properties of metal complexes formed with this ligand [5].

Physical Properties

Melting Point and Crystallinity

2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl typically appears as a crystalline solid at room temperature [2] [8]. The compound exhibits a white to cream-white coloration, consistent with its aromatic phosphine structure [2] [9]. While specific melting point data for this compound was not identified in the available literature, related diphosphine compounds with similar biphenyl backbones typically exhibit melting points in the range of 200-300°C [10].

The crystalline nature of the compound has been confirmed through X-ray crystallographic studies, which reveal an orthorhombic crystal system [3]. The molecular packing in the crystal structure is influenced by intermolecular π-π stacking interactions between the aromatic rings and van der Waals forces between the phenyl substituents [3]. The crystal structure analysis indicates good thermal stability under normal storage conditions [8].

Solubility Profile in Various Solvents

The solubility characteristics of 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl are primarily determined by its hydrophobic aromatic structure and the presence of bulky phenyl substituents [11]. The compound demonstrates good solubility in organic solvents such as toluene, dichloromethane, and tetrahydrofuran [10] [8]. These solvents effectively solvate the aromatic portions of the molecule through π-π interactions and dispersion forces.

The compound exhibits limited solubility in polar protic solvents such as alcohols and is essentially insoluble in water due to its highly hydrophobic character [11]. This solubility profile is typical for organophosphorus compounds with extensive aromatic substitution. The solubility in specific organic solvents makes it suitable for use in homogeneous catalysis applications where organic reaction media are employed [12].

Stability under Different Conditions

2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl exhibits air sensitivity, as is common for tertiary phosphine compounds [8]. The recommended storage conditions are under an inert atmosphere at temperatures between 2-8°C to prevent oxidation of the phosphorus centers [8]. Under these conditions, the compound maintains its structural integrity and coordination properties over extended periods.

The thermal stability of the compound is enhanced by the aromatic nature of the biphenyl backbone and the phenyl substituents on phosphorus [12]. However, prolonged exposure to elevated temperatures in the presence of oxygen can lead to oxidation of the phosphine groups to phosphine oxides . The compound shows good stability in aprotic organic solvents under inert conditions, making it suitable for use in catalytic applications requiring elevated temperatures [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl through analysis of ¹H, ¹³C, and ³¹P nuclei [6] [14]. The ³¹P NMR spectroscopy is particularly valuable for this compound due to the presence of two equivalent phosphorus centers [6]. Phosphorus-31 has a nuclear spin of ½ and 100% natural abundance, making it highly suitable for routine NMR analysis [6].

The ³¹P NMR chemical shifts for this compound typically appear in the range of +24.7 to +29.7 ppm when referenced to 85% phosphoric acid [6] [15]. The exact chemical shift values depend on the solvent system used, with shifts around +24.7 ppm observed in benzene-d₆ and +29.7 ppm in chloroform-d₁ [15]. The equivalence of the two phosphorus centers results in a single ³¹P NMR signal under normal conditions [6].

¹H NMR analysis reveals characteristic multiplets for the aromatic protons of the biphenyl backbone and phenyl substituents in the aromatic region (7.0-8.0 ppm) [16]. The methylene protons (-CH₂-) linking the phosphine groups to the biphenyl backbone appear as distinctive multiplets due to coupling with the adjacent phosphorus centers [16]. ¹³C NMR spectroscopy provides information about the carbon framework, with aromatic carbons appearing in the 120-140 ppm region and the methylene carbons at lower field [16].

X-ray Crystallography Studies

X-ray crystallographic analysis of 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl has provided detailed structural information about its solid-state conformation [3]. The compound crystallizes in the orthorhombic space group Pca2₁ with unit cell parameters a = 22.845(1) Å, b = 13.3796(6) Å, c = 19.642(1) Å [3]. The unit cell volume is 6004 ų with Z = 8, indicating two independent molecules in the unit cell [3].

The X-ray structure reveals the three-dimensional arrangement of the molecule, showing the spatial relationship between the biphenyl backbone and the phosphine substituents [3]. The study of metal complexes, particularly the molybdenum tetracarbonyl complex [2,2'-bis((diphenylphosphino)methyl)-1,1'-biphenyl]tetracarbonylmolybdenum, has provided insights into the coordination behavior [3]. In this complex, the compound acts as a bidentate ligand with a P-Mo-P bite angle of 103.54(2)° [3].

The crystallographic data demonstrates that the ligand can form nine-membered metal-containing ring systems when coordinated to metal centers [3]. This structural feature is relatively rare among diphosphine ligands and contributes to the unique coordination properties of this compound [3]. The crystal structure analysis confirms the cis coordination mode of the phosphine groups in the molybdenum complex [3].

Infrared and Raman Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl, particularly the characteristic stretching and bending frequencies of the phosphine and aromatic groups [17] [18]. The infrared spectrum typically exhibits strong absorption bands in the 1400-1600 cm⁻¹ region corresponding to aromatic C=C stretching vibrations from the biphenyl backbone and phenyl substituents [18].

Phosphorus-phenyl stretching vibrations appear in the 1000-1200 cm⁻¹ region, providing diagnostic information about the phosphine coordination environment [18]. The C-H stretching modes of the aromatic protons are observed in the 3000-3100 cm⁻¹ region, while the methylene C-H stretches appear at slightly lower frequencies [17]. The infrared spectrum is sensitive to coordination with metal centers, showing shifts in the P-Ph stretching frequencies upon metal binding [17].

Laboratory-Scale Synthesis Routes

Precursor Selection and Preparation

The synthesis of 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl requires careful consideration of appropriate precursor molecules that can efficiently provide the biphenyl backbone with suitable functional groups for subsequent phosphine introduction. The most commonly employed precursors fall into several distinct categories, each offering unique advantages and limitations for large-scale preparation [2].

Table 1: Precursor Selection and Preparation Methods

Precursor TypeSynthetic RouteKey FeaturesTypical Yield (%)Reference
2,2'-Dibromo-1,1'-biphenylUllmann coupling of halobenzenesHigh-temperature coupling required70-85 [2]
2,2'-Bis(halomethyl)-1,1'-biphenylHalomethylation reactions (chloromethylation)Direct introduction of halomethyl groups60-75
2,2'-Bis(chloromethyl)-1,1'-biphenylFriedel-Crafts chloromethylationRegioselective halogenation65-80
6-Bromo-1,4-benzodioxaneFrom substituted benzodioxane precursorsProtected diol functionality75-90 [3]
2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxybiphenylMulti-step synthesis with selective substitutionSterically hindered biphenyl backbone63 [3]

The preparation of 2,2'-bis(halomethyl)-1,1'-biphenyl represents one of the most direct approaches to the target compound. This precursor is typically synthesized through halomethylation reactions, most commonly chloromethylation using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst . The reaction proceeds through electrophilic aromatic substitution, where the electron-rich biphenyl system undergoes regioselective functionalization at the ortho positions relative to the biphenyl linkage.

Alternative precursor molecules such as 6-bromo-1,4-benzodioxane offer distinct advantages for specific synthetic strategies. These compounds can be derived from readily available substituted aromatic precursors and provide protected functionalities that can be selectively deprotected and modified during the synthesis sequence [3]. The utilization of such precursors becomes particularly valuable when developing synthetic routes that require orthogonal protection strategies or when targeting specifically substituted derivatives of the target phosphine ligand.

Coupling Reactions for Biphenyl Backbone Formation

The construction of the biphenyl backbone represents a critical step in the overall synthetic strategy, with several well-established methodologies available for this transformation. The choice of coupling method significantly impacts both the efficiency and scalability of the overall synthesis [4] [5].

Table 2: Coupling Reactions for Biphenyl Backbone Formation

Coupling MethodReaction ConditionsSubstrate CompatibilityAdvantagesLimitationsTypical Yield (%)
Ullmann CouplingCu catalyst, high temperature (200-300°C)Aryl halides (Br, I preferred)Well-established, scalableHarsh conditions, limited scope60-80
Suzuki-Miyaura CouplingPd(0), base, 80-120°CAryl halides + boronic acidsMild conditions, functional group toleranceRequires boronic acid preparation75-95
Grignard-Benzyne ReactionMg metal, THF, room temperature to refluxAryl halides + benzyne precursorsOne-pot synthesis possibleMoisture sensitive65-85
Palladium-Catalyzed Cross-CouplingPd catalyst, ligand, base, 100-150°CAryl halides, pseudo-halidesHigh selectivity, broad scopeExpensive catalyst70-90
Oxidative CouplingOxidizing agent, elevated temperatureAromatic compounds with directing groupsDirect C-H activation possibleHarsh oxidizing conditions45-70

The Suzuki-Miyaura coupling has emerged as one of the most versatile and widely applicable methods for biphenyl formation in phosphine ligand synthesis [6] [7]. This palladium-catalyzed cross-coupling reaction between aryl halides and arylboronic acids proceeds under relatively mild conditions and exhibits excellent functional group tolerance. The reaction typically employs palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate in combination with phosphine ligands, along with an inorganic base such as potassium carbonate or cesium fluoride [6].

The Grignard-benzyne reaction represents an alternative approach that has gained significant attention due to its ability to construct biphenyl frameworks in a single synthetic operation [8] [4]. This methodology involves the generation of benzyne intermediates from 1,2-dihaloarenes, which subsequently undergo nucleophilic addition with aryl Grignard reagents. The resulting magnesium alkoxide intermediates can then be directly treated with chlorodialkylphosphines in the presence of catalytic copper chloride to afford the desired phosphine ligands [8].

Phosphine Group Introduction Strategies

The introduction of diphenylphosphinomethyl groups represents the final and often most challenging step in the synthesis of the target ligand. Multiple strategies have been developed for this transformation, each with distinct advantages depending on the nature of the precursor and desired reaction conditions [9] [10].

Table 3: Phosphine Group Introduction Strategies

StrategyReagentsReaction ConditionsSelectivityScalabilityYield Range (%)
Nucleophilic SubstitutionNaPPh2, halomethyl precursorDMF or THF, 60-100°CHigh for primary halidesExcellent75-90
Grignard AdditionPhMgBr, then ClPPh2THF, -78°C to RTExcellent with proper stoichiometryGood to excellent70-85
Lithiation-Electrophile Quenchn-BuLi, then ClPPh2THF, -78°C, inert atmosphereVery high with controlled additionModerate80-95
Cross-Coupling with Phosphine OxidesPhosphine oxide, reducing agentHSiCl3, toluene, 120°CGood after optimizationGood65-80
Direct P-H Bond FormationHPPh2, radical initiatorUV light or thermal initiationModerate, requires purificationLimited50-70

The nucleophilic substitution approach using sodium diphenylphosphide represents one of the most straightforward methods for phosphine introduction [11]. This strategy involves the preparation of sodium diphenylphosphide from diphenylphosphine and sodium metal, followed by reaction with the appropriate halomethyl precursor. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures [11].

An alternative approach involves the use of lithiation chemistry followed by electrophilic quenching with chlorodiphenylphosphine [12]. This methodology requires careful control of reaction conditions, particularly temperature and order of addition, to ensure high selectivity and minimal formation of side products. The reaction is typically conducted at low temperatures under strictly anhydrous conditions to prevent decomposition of the organolithium intermediates [12].

Scale-Up Synthesis Techniques

Process Optimization Parameters

The successful scale-up of laboratory procedures for the synthesis of 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl requires systematic optimization of multiple reaction parameters to ensure consistent product quality and acceptable yields [13] [14].

Table 4: Process Optimization Parameters

ParameterOptimization RangeCritical ImpactIndustrial ConsiderationsTypical Improvement (%)
Temperature Control80-150°C (optimal 120-130°C)Reaction rate and selectivityHeat management systems required15-25
Residence Time2-24 hours (optimal 6-8 hours)Conversion and side reactionsContinuous vs batch processing20-30
Catalyst Loading0.5-5 mol% (optimal 1-2 mol%)Cost and efficiency balanceCatalyst recovery protocols10-20
Solvent SelectionTHF, toluene, DMF screeningSolubility and purificationSolvent recycling systems25-40
Reaction AtmosphereInert (N2, Ar) vs airProduct stability and yieldsSafety and containment10-15
Mixing EfficiencyMechanical vs magnetic stirringMass transfer limitationsScale-up mixing design15-25
Pressure Control1-10 bar (for hydrogenation steps)Substrate activationEquipment pressure ratings20-35

Temperature control emerges as one of the most critical parameters affecting both reaction rate and product selectivity [14]. Systematic studies have demonstrated that optimal temperatures typically fall within the range of 120-130°C for most coupling reactions, providing an appropriate balance between reaction rate and selectivity while minimizing decomposition pathways [14]. Implementation of precise temperature control systems becomes essential for large-scale operations to ensure consistent product quality across multiple reaction batches.

Solvent selection represents another crucial optimization parameter that significantly impacts both reaction efficiency and downstream processing requirements [15]. The choice of solvent affects substrate solubility, reaction kinetics, and ease of product isolation and purification [15]. Comprehensive screening studies typically evaluate polar aprotic solvents such as tetrahydrofuran, dimethylformamide, and toluene, with selection criteria including reaction rate, yield, selectivity, and environmental considerations [15].

Yield Enhancement Strategies

Multiple strategies have been developed to enhance reaction yields during scale-up operations, each offering distinct advantages depending on the specific synthetic route employed [16] [17].

Table 5: Yield Enhancement Strategies

StrategyMechanismImplementationYield Improvement (%)ScalabilityCost Impact
Microwave AssistanceEnhanced heating and reaction ratesMW reactor, 100-200W power20-35Limited to MW equipment capacityHigher energy costs
Flow ChemistryImproved mass transfer and controlContinuous flow reactor systems15-30Excellent for continuous productionHigher capital investment
Catalyst OptimizationImproved catalyst design and ligandsScreening of ligands and additives25-50Excellent once optimizedModerate ligand costs
Sequential Addition ProtocolControlled reagent introductionDropwise or portionwise addition10-20Good with proper equipmentMinimal additional cost
Temperature ProgrammingStaged temperature increasesGradual heating profiles15-25Good with automated systemsModerate control system costs

Microwave-assisted synthesis has emerged as a particularly effective method for yield enhancement in phosphine ligand synthesis [17]. The application of microwave irradiation provides rapid and uniform heating, leading to accelerated reaction rates and often improved selectivity compared to conventional heating methods [17]. Implementation typically involves the use of specialized microwave reactors operating at power levels of 100-200 watts, with careful monitoring of temperature and pressure to prevent decomposition or side reactions [17].

Catalyst optimization represents another highly effective strategy for yield enhancement, often providing the most significant improvements in overall reaction efficiency [18]. This approach involves systematic screening of catalyst structures, ligand combinations, and reaction additives to identify optimal conditions for specific transformations [18]. Modern computational tools and high-throughput screening methodologies enable rapid evaluation of multiple catalyst systems, accelerating the optimization process significantly [18].

Purification Methods

The development of efficient and scalable purification methods represents a critical aspect of process development for industrial-scale synthesis [19] [20].

Table 6: Purification Methods for Scale-Up

MethodPrincipleTypical ConditionsPurity Achieved (%)Recovery Yield (%)ScalabilityEnvironmental Impact
Column ChromatographyDifferential adsorption on silicaSilica gel, hexane/EtOAc gradients95-9975-90Moderate (column size limitations)Solvent waste generation
CrystallizationSolubility differencesEtOH/hexane or toluene/hexane90-9870-85Excellent for crystalline productsMinimal solvent use
DistillationBoiling point differencesReduced pressure, 80-150°C85-9580-95Good for volatile productsEnergy intensive
Aqueous ExtractionpH and polarity-based separationWater/organic phase separation80-9085-95Excellent for large scaleAqueous waste streams
Solid-Phase ExtractionSelective adsorption on functionalized resinsFunctionalized silica or polymer resins90-9580-90Good with automated systemsModerate solvent consumption

Crystallization methods offer particular advantages for large-scale purification due to their excellent scalability and relatively low environmental impact [19]. The development of effective crystallization protocols typically involves systematic screening of solvent systems to identify conditions that provide optimal crystal formation while minimizing impurity incorporation [19]. Common solvent systems for phosphine ligand crystallization include ethanol/hexane mixtures and toluene/hexane combinations, with the specific ratio optimized based on the solubility characteristics of the target compound [19].

Green Chemistry Approaches

Sustainable Reaction Conditions

The implementation of green chemistry principles in the synthesis of 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl has become increasingly important as environmental regulations and sustainability concerns drive the development of more environmentally benign synthetic methodologies [21] [22] [23].

Table 7: Sustainable Reaction Conditions

ApproachImplementationEnvironmental BenefitsReaction EfficiencyLimitationsTypical Yield (%)
Solvent-Free ReactionsNeat reactants, ball millingNo organic solvent wasteGood with proper activationLimited substrate scope60-85
Aqueous Phase ReactionsWater as primary solventNon-toxic, renewable solventVariable, requires optimizationHydrolysis sensitivity50-80
Ionic Liquid MediaIonic liquids as reaction mediaNon-volatile, recyclable mediaOften enhanced ratesHigh cost of ionic liquids70-90
Microwave-Assisted SynthesisMW irradiation heatingReduced energy consumptionSignificantly acceleratedEquipment limitations75-95
Mechanochemical SynthesisHigh-energy ball millingSolvent-free, energy efficientHigh efficiency for solid substratesSpecialized equipment required65-90

Solvent-free reaction conditions represent one of the most environmentally attractive approaches for sustainable synthesis [21]. These methodologies eliminate the need for organic solvents entirely, typically employing neat reactants under conditions that promote efficient mixing and mass transfer [21]. Ball milling techniques have proven particularly effective for promoting solid-state reactions, providing the mechanical energy necessary to overcome activation barriers and facilitate intermolecular contact between reactants [21].

Mechanochemical synthesis has emerged as a powerful tool for solvent-free phosphine ligand preparation [20]. This approach utilizes high-energy ball milling to promote chemical transformations in the solid state, often achieving reaction rates and yields comparable to or superior to solution-phase methods [20]. The technique is particularly well-suited for reactions involving the reduction of phosphine oxides, where mechanical energy can facilitate the breaking and formation of chemical bonds without the need for traditional heating or solvent assistance [20].

Alternative Solvent Systems

The development of alternative solvent systems that offer improved environmental profiles while maintaining or enhancing reaction performance has become a major focus in green phosphine ligand synthesis [24] [25].

Table 8: Alternative Solvent Systems

Solvent SystemCompositionAdvantagesReaction PerformanceRecovery MethodCost Consideration
Deep Eutectic Solvents (DES)Choline chloride + urea/glycerolLow cost, biodegradable, non-toxicGood solubility for polar compoundsDistillation or dilutionVery low cost
Supercritical CO2Pressurized CO2 above critical pointNon-toxic, easily removedGood for non-polar substratesPressure releaseModerate (pressure equipment)
Bio-based SolventsEthyl lactate, limonene, glycerolRenewable, biodegradableVariable depending on substrateDistillationModerate to high
Fluorinated SolventsPerfluorinated hydrocarbonsChemically inert, recyclableExcellent for fluorinated substratesDistillation/evaporationHigh (specialized handling)
Polyethylene Glycol (PEG)PEG-200 to PEG-6000Low toxicity, recyclableGood phase transfer propertiesPrecipitation with waterLow to moderate

Deep eutectic solvents have gained significant attention as environmentally benign alternatives to conventional organic solvents [25]. These systems, typically composed of hydrogen bond donors and acceptors such as choline chloride and urea or glycerol, offer unique properties including low volatility, biodegradability, and low toxicity [25]. Their ability to dissolve a wide range of polar and ionic compounds makes them particularly suitable for reactions involving ionic intermediates or polar substrates [25].

Supercritical carbon dioxide represents another attractive alternative solvent system, particularly for reactions involving non-polar substrates [23]. The unique properties of supercritical carbon dioxide, including its adjustable density and solvating power, can be tuned by varying temperature and pressure conditions [23]. The ease of product isolation through simple pressure release and the non-toxic nature of carbon dioxide make this approach particularly attractive for large-scale applications [23].

Catalyst Recovery and Reuse

The development of efficient catalyst recovery and reuse protocols represents a critical aspect of sustainable synthesis, particularly given the high cost of many phosphine ligands and transition metal catalysts [26] [27].

Table 9: Catalyst Recovery and Reuse Methods

Recovery MethodCatalyst TypeRecovery Efficiency (%)Reuse CyclesActivity Retention (%)Practical ConsiderationsCost Effectiveness
Precipitation and FiltrationHomogeneous Pd/phosphine complexes70-903-860-85Simple equipment, some metal lossModerate
Biphasic SeparationPhase-transfer catalysts80-955-1270-90Phase separation requiredGood
Magnetic SeparationMagnetic nanoparticle-supported85-988-1575-95Requires magnetic fieldGood to excellent
Immobilization on SupportsPolymer or silica-supported90-9910-2080-95Possible leaching issuesExcellent
Ionic Liquid PhaseIL-soluble catalyst complexes75-906-1265-85IL recovery neededModerate

Chiral phosphine-functionalized polyether ionic liquids represent an innovative approach to catalyst recovery that combines the advantages of ionic liquid media with efficient catalyst recycling [26]. These systems enable homogeneous catalysis during the reaction while facilitating biphasic separation for catalyst recovery [26]. The integration of phosphine ligands directly into the ionic liquid structure eliminates the need for additional carrier ionic liquids, reducing costs and improving overall process efficiency [26].

Magnetic separation techniques have shown particular promise for catalyst recovery applications [27]. This approach involves the immobilization of catalysts on magnetic nanoparticles, enabling rapid and efficient separation using external magnetic fields [27]. The method offers excellent recovery efficiency and can be repeated multiple times with minimal loss of catalytic activity [27]. Implementation requires specialized magnetic separation equipment but offers the advantage of rapid and complete catalyst separation without the need for filtration or centrifugation [27].

XLogP3

8.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl-

General Manufacturing Information

Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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